3-Butylidenephthalide

概要

説明

ブチリデンフタリドは、様々な植物、特に伝統的な中国医学のハーブであるチョウセンニンジン(Ligusticum chuanxiong)の根に見られる天然化合物です。これは、ベンゼン環とγ-ラクトンが融合した構造を持つフタリド類に属します。 ブチリデンフタリドは、抗がん、抗炎症、神経保護作用など、多様な生物活性を持つため、注目を集めています .

2. 製法

合成経路と反応条件: ブチリデンフタリドの合成は、通常、フタル酸無水物とブチルアルデヒドを酸性条件下で縮合させることから始まります。この反応により、中間体が形成され、これが環化してブチリデンフタリドが生成されます。 反応条件には、硫酸などの強酸触媒と、環化過程を促進するための高温条件が含まれることが多くあります .

工業的生産方法: ブチリデンフタリドの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、反応条件を最適化して収率と純度を最大化します。 連続フロー反応器や再結晶、クロマトグラフィーなどの高度な精製方法などの技術が用いられ、高品質な生産が保証されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of butylidene phthalide typically involves the condensation of phthalic anhydride with butyraldehyde under acidic conditions. This reaction forms an intermediate, which undergoes cyclization to yield butylidene phthalide. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of butylidene phthalide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including recrystallization and chromatography, are employed to ensure high-quality production .

化学反応の分析

反応の種類: ブチリデンフタリドは、次のような様々な化学反応を起こします。

酸化: フタル酸誘導体に酸化されることがあります。

還元: 還元反応により、対応するアルコールに変化させることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: フタル酸誘導体。

還元: ブチリデンフタリドのアルコール誘導体。

科学的研究の応用

Pharmacological Properties

3-Butylidenephthalide exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Antitumor Activity : Research indicates that this compound induces apoptosis in various human bladder cancer cell lines (5637, BFTC-905, T24, TCCSUP) and reduces tumor volume in mouse xenograft models. In vivo studies showed that doses of 100 and 200 mg/kg significantly decreased tumor size .

- Neuroprotective Effects : In models of amyotrophic lateral sclerosis (ALS), this compound increased lifespan and reduced spinal motor neuron loss at a dose of 400 mg/kg, suggesting its potential as a neuroprotective agent .

- Antihyperglycemic Activity : In diabetic mice, the compound demonstrated the ability to lower blood glucose levels after an oral sucrose load, indicating its potential utility in managing diabetes .

Antifungal Applications

This compound has been evaluated for its antifungal properties:

- Fungistatic Activity : Studies have shown that it is effective against various strains of Candida albicans, with minimum inhibitory concentrations below 50 µg/mL. This suggests it could be a viable alternative to conventional antifungal treatments, especially given the rising resistance to existing antifungals .

- Biotransformation Studies : Fungal strains have been utilized to biotransform this compound into more active metabolites. For instance, certain strains of Aspergillus produced high yields of 3-butyl-3-hydroxyphthalide, which also exhibited antifungal activity .

Insecticidal Properties

Recent studies have highlighted the insecticidal potential of this compound:

- Repellent and Toxicity Effects : The compound has shown significant toxicity against imported fire ants, with lethal concentration values indicating its potential as a natural insecticide. It exhibited residual toxicity for up to three weeks at certain dosages, making it a candidate for further field evaluation .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

作用機序

ブチリデンフタリドの作用機序には、複数の分子標的と経路が関与しています。

抗がん: カスパーゼ経路を活性化し、細胞増殖を阻害することで、がん細胞のアポトーシスを誘導します。

神経保護: 酸化ストレスを軽減し、α-シヌクレインの蓄積を抑制することで、ドーパミン神経細胞を保護します。

類似化合物:

リグスティリド: チョウセンニンジンに見られる別のフタリドで、同様の生物活性を持っています。

センキユノリド: 抗炎症作用と神経保護作用を持つフタリド誘導体。

セダノン酸: 潜在的な治療効果を持つフタリド化合物

独自性: ブチリデンフタリドは、その幅広い生物活性と様々な疾患における潜在的な治療応用によって際立っています。 その独特の化学構造は、複数の分子標的と相互作用することを可能にし、科学研究と産業における汎用性の高い化合物となっています .

類似化合物との比較

Ligustilide: Another phthalide found in Ligusticum chuanxiong with similar biological activities.

Senkyunolide: A phthalide derivative with anti-inflammatory and neuroprotective properties.

Sedanonic acid: A phthalide compound with potential therapeutic effects

Uniqueness: Butylidene phthalide stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases. Its unique chemical structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications .

生物活性

3-Butylidenephthalide (3-BPH) is a bioactive compound primarily derived from plants in the Apiaceae family, particularly from species like Ligusticum jeholense and Angelica sinensis. This compound has garnered attention due to its diverse biological activities, including anti-cancer, neuroprotective, antifungal, and antihyperglycemic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

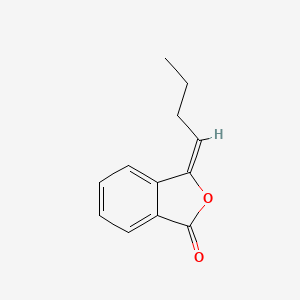

Chemical Structure and Properties

This compound is characterized by its phthalide structure, which contributes to its lipophilicity and potential pharmacological properties. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. Notably, it has been shown to inhibit cancer stem cell properties in oral cancer models. In vitro experiments demonstrated that 3-BPH reduced the expression of stemness markers such as ALDH1 and CD44, which are associated with tumor progression and metastasis. Furthermore, in vivo studies using patient-derived xenograft models confirmed that treatment with 3-BPH significantly retarded tumor growth by downregulating key oncogenic pathways, including those mediated by the Snail transcription factor .

Table 1: Summary of Anticancer Effects

| Study Type | Findings |

|---|---|

| In vitro | Reduced ALDH1 activity and CD44 expression; suppressed migration and invasion |

| In vivo | Retarded tumor growth in xenograft models; downregulated Sox2 and Snail expression |

Neuroprotective Effects

This compound has exhibited neuroprotective properties, particularly in models of neurodegenerative diseases. A study indicated that it reduces pro-inflammatory cytokines in rat brain glial cells, which may contribute to its neuroprotective effects. Additionally, it was found to increase the lifespan of mice with amyotrophic lateral sclerosis (ALS) by mitigating inflammatory responses .

Table 2: Neuroprotective Effects

| Mechanism | Effect |

|---|---|

| Inhibition of inflammation | Reduced secreted pro-inflammatory molecules in glial cells |

| Increased lifespan in ALS mice | Enhanced survival rates through neuroprotection mechanisms |

Antifungal Activity

Research has also explored the antifungal properties of this compound. It was tested against clinical strains of Candida albicans, demonstrating significant fungistatic activity. The minimum inhibitory concentration (MIC) required to inhibit fungal growth was found to be below 50 µg/mL for certain phthalides derived from this compound .

Table 3: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | < 50 µg/mL |

Antihyperglycemic Effects

In addition to its anticancer and antifungal activities, this compound has shown promising antihyperglycemic effects in animal models. This suggests potential applications in managing diabetes or metabolic disorders .

特性

IUPAC Name |

3-butylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBOCUXXNSOQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; pervasive warm spicy aroma | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.080-1.117 | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

551-08-6 | |

| Record name | Butylidenephthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylidenephthalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-butylidenephthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BP exert its anti-tumor effects?

A1: BP demonstrates anti-tumor activity through various mechanisms. [, , , ]

- Induction of apoptosis: BP can trigger apoptosis in cancer cells through both extrinsic (Fas-L and caspase-8) and intrinsic (Bax and caspase-9) pathways, ultimately leading to cell death. [] This effect has been observed in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and melanoma. [, , ]

- Cell cycle arrest: BP can induce cell cycle arrest at the G0/G1 phase by upregulating cell cycle regulators like p53, p-p53, and p21, while downregulating cell cycle-related proteins such as Rb, p-Rb, CDK4, and cyclin D1. []

- Inhibition of tumor growth and metastasis: BP has been shown to suppress tumor growth in vivo in xenograft models of glioblastoma, colorectal cancer, and melanoma. [, , ] This effect is partly attributed to BP's ability to inhibit angiogenesis and metastasis by suppressing the expression of VEGF, VEGFR1, VEGFR2, MMP2, and MMP9. []

- Synergistic effects with other drugs: Combining BP with chemotherapeutic agents like temozolomide (TMZ) or 5-fluorouracil (5-FU) has demonstrated synergistic antitumor effects in glioblastoma and colorectal cancer cells, respectively. [, ] This synergy may be partly due to BP's ability to reduce MGMT expression, potentially re-sensitizing tumor cells to TMZ. []

Q2: How does BP interact with the Jak2-Stat3 signaling pathway?

A2: BP has been shown to activate the Jak2-Stat3 signaling pathway, leading to increased expression of cytokines associated with this pathway. [] This activation contributes to BP's ability to maintain stem cell pluripotency and potentially enhance the generation of induced pluripotent stem (iPS) cells. []

Q3: What is the role of BP in modulating autophagy?

A3: BP can modulate autophagy through the mTOR pathway, leading to the depletion of mutant ataxin-3 (ATXN3) and its toxic fragments. [] This effect has been observed in cellular and animal models of Spinocerebellar ataxia type 3 (SCA3), a neurodegenerative disease. [] By promoting autophagy, BP may help clear the abnormal protein aggregates associated with SCA3, potentially offering therapeutic benefits. []

Q4: How does BP affect dopaminergic neurons in Parkinson's Disease models?

A4: In Caenorhabditis elegans models of Parkinson's disease (PD), BP was found to protect against dopaminergic neuron degeneration induced by 6-hydroxydopamine. [] This neuroprotective effect is potentially linked to BP's ability to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。